molecular formula C12H17NO3 B2480506 Methyl (1R,2R,4R,5R)-5-(prop-2-enoylamino)bicyclo[2.2.1]heptane-2-carboxylate CAS No. 2361657-85-2

Methyl (1R,2R,4R,5R)-5-(prop-2-enoylamino)bicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B2480506
M. Wt: 223.272
InChI Key: FTBSROLQUOGMSS-ZYUZMQFOSA-N
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Description

Synthesis Analysis

The synthesis of similar bicyclic structures has been reported in the literature . For instance, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been achieved through the enantioselective construction of an acyclic starting material . Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to its bicyclic nature. The compound contains a bicyclo[2.2.1]heptane core, which is a common structural motif in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the specific conditions and reagents used. As mentioned earlier, one possible synthetic route involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes .

Future Directions

The future research directions could involve further exploration of the synthesis, properties, and potential applications of this compound. Given the interesting biological activities of related compounds , this compound could also be a potential candidate for further biological studies.

properties

IUPAC Name

methyl (1R,2R,4R,5R)-5-(prop-2-enoylamino)bicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-11(14)13-10-6-7-4-8(10)5-9(7)12(15)16-2/h3,7-10H,1,4-6H2,2H3,(H,13,14)/t7-,8-,9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBSROLQUOGMSS-ZYUZMQFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC1CC2NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]2C[C@@H]1C[C@H]2NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1R,2R,4R,5R)-5-(prop-2-enoylamino)bicyclo[2.2.1]heptane-2-carboxylate

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